molecular formula C15H10FIN2O3 B8503427 1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-

1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-

Cat. No.: B8503427
M. Wt: 412.15 g/mol
InChI Key: OBNCOGOSPAHOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo- is a useful research compound. Its molecular formula is C15H10FIN2O3 and its molecular weight is 412.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10FIN2O3

Molecular Weight

412.15 g/mol

IUPAC Name

6-(2-fluoro-4-iodoanilino)-1-oxo-2,3-dihydroisoindole-5-carboxylic acid

InChI

InChI=1S/C15H10FIN2O3/c16-11-4-8(17)1-2-12(11)19-13-5-9-7(6-18-14(9)20)3-10(13)15(21)22/h1-5,19H,6H2,(H,18,20)(H,21,22)

InChI Key

OBNCOGOSPAHOTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)NC3=C(C=C(C=C3)I)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-(2-fluoro-4-iodo-phenylamino)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester (220 mg, 0.52 mmol) in IMS (7 mL) was added aqueous sodium hydroxide solution (1.3 mL, 1M, 1.30 mmol). The reaction mixture was heated at 60° C. for 3 hours, during which the solids dissolved. The reaction mixture was concentrated in vacuo to remove the IMS and the resultant solution was acidified to pH ˜5 by addition of aqueous hydrochloric acid (1M) causing a precipitate to form. The product was collected by filtration and dried under vacuum at 45° C. to yield the title compound as a brown solid (250 mg, >100%). LCMS (Method B): RT=3.07 min, M+MeCN+H+=454.
[Compound]
Name
IMS
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.